D-Fructose-13C4

Catalog No.
S12839298
CAS No.
M.F
C6H12O6
M. Wt
184.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Fructose-13C4

Product Name

D-Fructose-13C4

IUPAC Name

(3S,4R,5R)-2-(hydroxy(113C)methyl)(3,4,6-13C3)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

184.13 g/mol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1,2+1,4+1,5+1

InChI Key

LKDRXBCSQODPBY-ZLGYUBSNSA-N

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Isomeric SMILES

[13CH2]1[C@H]([13C@H]([13C@@H](C(O1)([13CH2]O)O)O)O)O

D-Fructose-13C4 is a stable isotope-labeled form of D-Fructose, a naturally occurring monosaccharide prevalent in many plants. The designation "13C4" indicates that four of the carbon atoms in the fructose molecule are isotopically labeled with carbon-13, a stable isotope of carbon. This labeling allows for detailed tracking of metabolic pathways and interactions in biological systems, making it a valuable tool in research settings. D-Fructose itself is known for its sweet taste and is commonly found in fruits, honey, and root vegetables.

Typical of monosaccharides. Key reactions include:

  • Isomerization: D-Fructose can convert to D-Glucose through an enzymatic process involving the enzyme triose phosphate isomerase.
  • Phosphorylation: In metabolic pathways, D-Fructose is often phosphorylated to form fructose-1-phosphate or fructose-6-phosphate, which are critical intermediates in glycolysis and gluconeogenesis.
  • Reduction: Under certain conditions, D-Fructose can be reduced to form sorbitol via the action of the enzyme aldose reductase.

The presence of the carbon-13 label allows researchers to trace these reactions using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into metabolic fluxes and pathways .

D-Fructose exhibits several biological activities:

  • Metabolism: It is metabolized primarily in the liver, where it can be converted into glucose and other metabolites. The metabolic pathways for D-Fructose differ from those of glucose, leading to distinct physiological effects.
  • Energy Source: As a simple sugar, D-Fructose serves as an energy source for cells, particularly in tissues that preferentially utilize fructose over glucose.
  • Impact on Insulin Sensitivity: Studies suggest that excessive consumption of D-Fructose may lead to insulin resistance and associated metabolic disorders .

D-Fructose-13C4 can be synthesized through several methods:

  • Enzymatic Synthesis: Utilizing enzymes such as invertase or fructokinase to convert sucrose or glucose into D-Fructose while incorporating carbon-13 labeled substrates.
  • Chemical Synthesis: Chemical methods can also produce D-Fructose-13C4 by starting with labeled precursors and employing various organic synthesis techniques to construct the fructose molecule.

These methods allow for the production of high-purity labeled compounds suitable for research applications .

D-Fructose-13C4 has diverse applications in scientific research:

  • Metabolic Studies: It is widely used in studies examining carbohydrate metabolism, helping researchers understand how sugars are processed in different tissues.
  • Nutritional Research: By tracking how D-Fructose is metabolized, researchers can gain insights into dietary impacts on health and disease.
  • Pharmacokinetics: The compound aids in understanding the pharmacokinetics of drugs that interact with carbohydrate metabolism pathways .

Interaction studies involving D-Fructose-13C4 often focus on its role in metabolic pathways:

  • Glucose Metabolism: Research has shown that D-Fructose can influence glucose metabolism by providing alternative pathways for energy production.
  • Hormonal Regulation: Studies indicate that fructose intake may affect insulin and leptin levels differently than glucose, impacting appetite regulation and energy homeostasis .
  • Microbial Metabolism: Investigations into how gut microbiota metabolize fructose provide insights into its role in human health and disease .

D-Fructose-13C4 shares structural similarities with other monosaccharides. Here are some comparable compounds:

Compound NameStructureUnique Features
D-GlucoseC6H12O6Primary energy source for cells; metabolized differently than fructose.
D-SucroseC12H22O11Disaccharide composed of glucose and fructose; requires hydrolysis to yield monosaccharides.
D-GalactoseC6H12O6Isomer of glucose; participates in lactose metabolism.
D-MannoseC6H12O6Important for glycoprotein synthesis; distinct metabolic pathway.

D-Fructose stands out due to its unique metabolic pathway that bypasses certain regulatory steps involved in glucose metabolism, which may have implications for energy balance and metabolic health .

XLogP3

-2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

184.07680744 g/mol

Monoisotopic Mass

184.07680744 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types